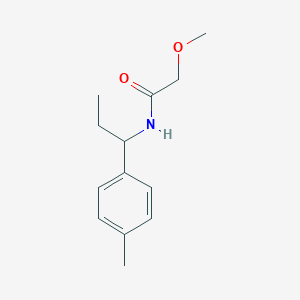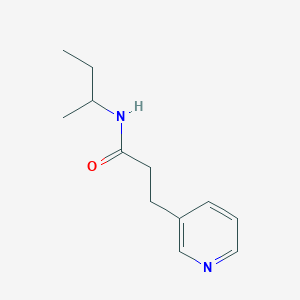
n-(Sec-butyl)-3-(pyridin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(Sec-butyl)-3-(pyridin-3-yl)propanamide: is an organic compound that features a sec-butyl group attached to a propanamide backbone, with a pyridine ring at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(Sec-butyl)-3-(pyridin-3-yl)propanamide typically involves the following steps:
Formation of the Amide Bond: The starting materials, sec-butylamine and 3-(pyridin-3-yl)propanoic acid, are reacted under amide coupling conditions. Common reagents for this step include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are typical reagents.
Major Products:
Oxidation: Formation of sec-butyl ketone or sec-butyl alcohol.
Reduction: Formation of piperidine derivatives.
Substitution: Introduction of halogen or alkoxy groups on the pyridine ring.
科学的研究の応用
Chemistry: n-(Sec-butyl)-3-(pyridin-3-yl)propanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of pyridine-containing molecules with biological targets. It may serve as a ligand in binding studies or as a precursor for bioactive compounds.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific receptors or enzymes. Its structural features allow for modifications that can enhance biological activity and selectivity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of n-(Sec-butyl)-3-(pyridin-3-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, modulating its activity. The pyridine ring can engage in π-π interactions or hydrogen bonding with the target, while the sec-butyl group can influence the compound’s pharmacokinetic properties.
類似化合物との比較
n-(Butyl)-3-(pyridin-3-yl)propanamide: Similar structure but with a butyl group instead of a sec-butyl group.
n-(Isobutyl)-3-(pyridin-3-yl)propanamide: Contains an isobutyl group, leading to different steric and electronic properties.
n-(Tert-butyl)-3-(pyridin-3-yl)propanamide: Features a tert-butyl group, which can significantly alter the compound’s reactivity and interactions.
Uniqueness: n-(Sec-butyl)-3-(pyridin-3-yl)propanamide is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic characteristics. This can influence the compound’s reactivity, binding affinity, and overall properties, making it a valuable compound for various applications.
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
N-butan-2-yl-3-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C12H18N2O/c1-3-10(2)14-12(15)7-6-11-5-4-8-13-9-11/h4-5,8-10H,3,6-7H2,1-2H3,(H,14,15) |
InChIキー |
FEDGXBODNNIACE-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC(=O)CCC1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


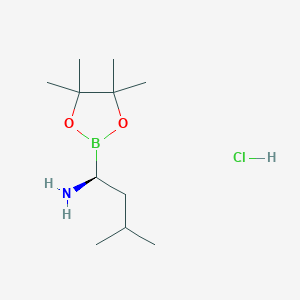
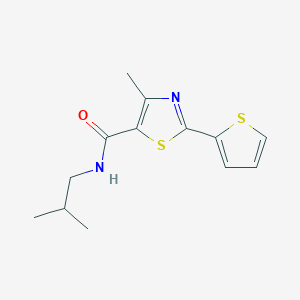
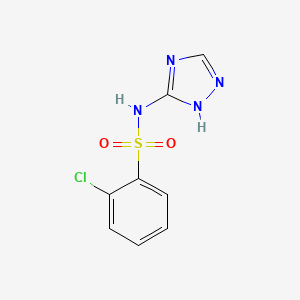
![tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14900459.png)
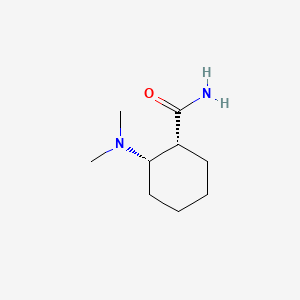

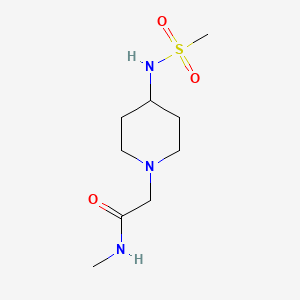


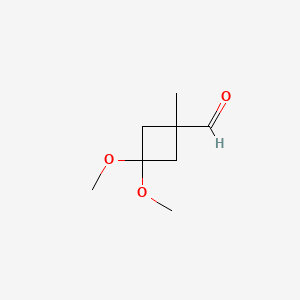
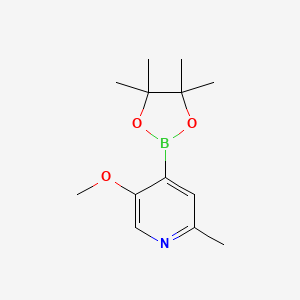

![(3-Methoxy-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B14900511.png)
